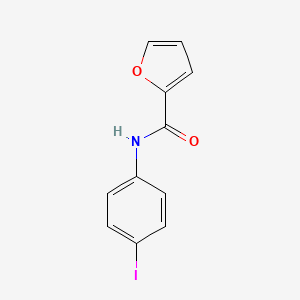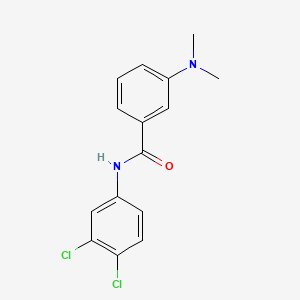![molecular formula C13H14FN5O2 B5546186 4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)
4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to 4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine involves multiple steps, including reactions such as refluxing, cyclization, and amination. For example, a process involving the refluxing of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride has been described, showcasing the intricate steps needed to synthesize these complex molecules (Mamatha S.V et al., 2019).
Molecular Structure Analysis
X-ray diffraction studies play a crucial role in confirming the molecular structure of synthesized compounds. These studies provide detailed insights into the crystal system, lattice parameters, and molecular geometry, essential for understanding the compound's structural characteristics. For instance, compounds in this category have been found to belong to the monoclinic system with specific lattice parameters, highlighting the precision required in molecular structure analysis (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of 4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine derivatives are of significant interest due to their potential biological activities. Studies have shown these compounds exhibit remarkable anti-TB activity and superior anti-microbial activity, indicating their potential in medicinal chemistry (Mamatha S.V et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are determined through a series of analytical techniques, including NMR, IR, and Mass spectral studies, providing a comprehensive understanding of the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, pH-dependent behavior, and interaction with biological molecules, are fundamental to the application of these compounds in chemical research and potential therapeutic uses. Studies involving UV-Vis spectrum, steady-state fluorescence, and time-resolved spectroscopic measurements have revealed insights into the pH-dependent absorption spectrum and interaction with beta-cyclodextrin, showcasing the compound's versatility and potential as a molecular probe (Ling-tian Tang et al., 2004).
科学的研究の応用
Synthesis and Characterization
- The compound has been synthesized and characterized using various techniques, including NMR, IR, and mass spectral studies, as well as single-crystal X-ray diffraction. These methods confirm the structure and provide insights into the lattice parameters and crystal system of the compound (Mamatha S.V et al., 2019).
Biological Activity
- Biological activity such as antibacterial, antioxidant, anti-tuberculosis, and anti-diabetic properties have been studied. The compound exhibited notable anti-TB activity and superior anti-microbial activity, with lower MIC values compared to standards (Mamatha S.V et al., 2019).
Antimicrobial and Antifungal Activities
- Various derivatives of the compound have been synthesized and shown to possess potent antimicrobial and antifungal activities. The sulfonamide derivatives, in particular, demonstrated strong antifungal properties, with MIC values indicating promising activity against bacteria and fungi (D. B. Janakiramudu et al., 2017).
Photophysical Properties
- The photophysical properties of related compounds, including absorption and emission profiles, have been investigated. These studies assist in understanding the behavior of the compound under different conditions, which is crucial for potential applications in photochemistry and photophysics (Melissa V. Werrett et al., 2011).
Molecular Docking Studies
- Molecular docking studies have been conducted to predict the affinity and orientation of synthesized compounds at the active enzyme sites. These studies are critical for understanding how these compounds interact with biological targets, which is essential for drug development (D. B. Janakiramudu et al., 2017).
Structural Modifications for Enhanced Activity
- Structural modifications to the compound have been made to discover more potent derivatives. These modifications can lead to improved biological activity and are crucial for the development of effective therapeutic agents (J. Hale et al., 1998).
Pharmacokinetics and Metabolism
- Research on the metabolism and biotransformation of related compounds has been conducted, which is vital for understanding the pharmacokinetics and safety profile of potential drugs (Zitai Sang et al., 2016).
Spectroscopic Analysis
- Spectroscopic research on similar compounds provides insights into their interaction with other molecules, which is crucial for understanding their behavior in various environments (Ling-tian Tang et al., 2004).
作用機序
将来の方向性
特性
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O2/c14-11-4-2-1-3-10(11)13-15-17-19(16-13)9-12(20)18-5-7-21-8-6-18/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUSGYQFUARPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2N=C(N=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-1-(morpholin-4-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)
![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)
![N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5546130.png)
![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)
![9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5546138.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)
![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)
![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)